Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with ethyl chloroformate and 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: Piperazine is reacted with ethyl chloroformate to form an intermediate compound.
Reaction with 2-methoxyphenyl isocyanate: The intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-methoxyphenyl)-1-piperazinecarboxylate: This compound has a similar structure but lacks the carbamoyl group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This derivative has different substituents on the piperazine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
384845-77-6 |
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Molecular Formula |
C17H25N3O4 |
Molecular Weight |
335.4g/mol |
IUPAC Name |
ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O4/c1-3-24-17(22)20-12-10-19(11-13-20)9-8-16(21)18-14-6-4-5-7-15(14)23-2/h4-7H,3,8-13H2,1-2H3,(H,18,21) |
InChI Key |
ZOSQMXROQNWUHM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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